3-cloro-2-hidroxipropano-1-sulfonato de sodio

Descripción general

Descripción

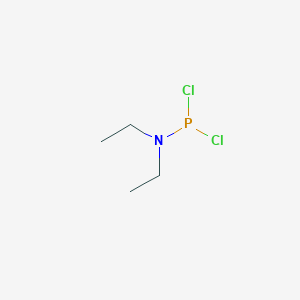

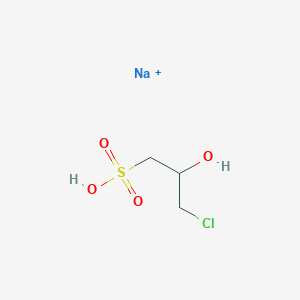

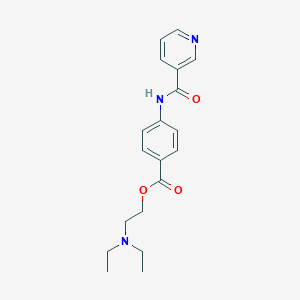

Sodium 3-chloro-2-hydroxypropanesulfonate is a useful research compound. Its molecular formula is C3H7ClNaO4S and its molecular weight is 197.59 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium 3-chloro-2-hydroxypropanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 3-chloro-2-hydroxypropanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-chloro-2-hydroxypropanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis de Cromatografía Líquida de Alta Resolución (HPLC)

El 3-cloro-2-hidroxipropano-1-sulfonato de sodio se utiliza en métodos de HPLC para el análisis . Se utiliza como estándar en el proceso de separación en columnas de HPLC .

2. Investigación de la nanoporosidad de las fibras celulósicas Este compuesto se utiliza para preparar partículas de sonda con carga negativa para investigar la nanoporosidad de las fibras celulósicas . Esto ayuda a comprender las propiedades físicas y químicas de estas fibras.

3. Estudio de interacciones con polielectrolitos catiónicos El this compound se utiliza para estudiar las interacciones de las fibras celulósicas con polielectrolitos catiónicos . Esto es importante en campos como la fabricación de papel, donde tales interacciones pueden afectar las propiedades del producto final.

4. Preparación de partículas de celulosa microcristalina (MCC) derivatizadas en superficie Este compuesto se utiliza para preparar partículas de MCC derivatizadas en superficie que tienen un potencial zeta positivo o negativo fuerte <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

Mecanismo De Acción

Target of Action

Sodium 3-chloro-2-hydroxypropane-1-sulfonate, also known as Sodium 3-chloro-2-hydroxypropanesulfonate or 3-Chloro-2-hydroxypropanesulfonic Acid Sodium Salt, is a novel anionic agent . Its primary targets are cellulosic fibers and cationic polyelectrolytes . These targets play a crucial role in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .

Mode of Action

This compound interacts with its targets by preparing negatively charged probe particles . This interaction results in changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .

Biochemical Pathways

The affected biochemical pathways involve the preparation of negatively charged probe particles to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . The downstream effects of these pathways include changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .

Result of Action

The molecular and cellular effects of Sodium 3-chloro-2-hydroxypropane-1-sulfonate’s action include changes in the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . These changes result from the preparation of negatively charged probe particles .

Safety and Hazards

Direcciones Futuras

Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate is used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . It is also used to prepare surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .

Análisis Bioquímico

Biochemical Properties

Sodium 3-chloro-2-hydroxypropane-1-sulfonate is an anionic agent used to prepare negatively charged probe particles to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes . It is instrumental in the purification and isolation of proteins, peptides, and additional biomolecules .

Cellular Effects

The compound’s effects on cells are primarily related to its role in preparing negatively charged probe particles. These particles are used to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes

Molecular Mechanism

It is known to interact with cationic polyelectrolytes in the preparation of negatively charged probe particles

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-chloro-2-hydroxypropanesulfonate involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with sodium hydroxide.", "Starting Materials": ["3-chloro-2-hydroxypropanesulfonic acid", "sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 3-chloro-2-hydroxypropanesulfonic acid in water", "Step 2: Add sodium hydroxide to the solution and stir for several hours", "Step 3: Adjust the pH of the solution to 7 using hydrochloric acid", "Step 4: Filter the solution to obtain the Sodium 3-chloro-2-hydroxypropanesulfonate product", "Step 5: Wash the product with water and dry it" ] } | |

Número CAS |

126-83-0 |

Fórmula molecular |

C3H7ClNaO4S |

Peso molecular |

197.59 g/mol |

Nombre IUPAC |

sodium;3-chloro-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8); |

Clave InChI |

NWISHBWZLSLOBC-UHFFFAOYSA-N |

SMILES isomérico |

C(C(CCl)O)S(=O)(=O)[O-].[Na+] |

SMILES |

C(C(CCl)O)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C(C(CCl)O)S(=O)(=O)O.[Na] |

| 126-83-0 | |

Descripción física |

Liquid; OtherSolid |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)

![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)

![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)